(3R,4R)-tetrahydrofuran-3,4-diamine
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Overview
Description
(3R,4R)-tetrahydrofuran-3,4-diamine is a chiral organic compound with the molecular formula C4H10N2O. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of two amine groups (-NH2) attached to the third and fourth carbon atoms in the ring, making it a diamine. The (3R,4R) notation indicates the specific stereochemistry of the compound, meaning that both amine groups are positioned in the R-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-tetrahydrofuran-3,4-diamine can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a tetrahydrofuran derivative with protected amine groups. The reduction can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired diamine.
Another method involves the catalytic hydrogenation of a tetrahydrofuran derivative with nitro groups (-NO2) at the 3 and 4 positions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-tetrahydrofuran-3,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diamine can lead to the formation of tetrahydrofuran derivatives with different functional groups.
Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Imines, oximes
Reduction: Tetrahydrofuran derivatives with different functional groups
Substitution: Substituted tetrahydrofuran derivatives
Scientific Research Applications
(3R,4R)-tetrahydrofuran-3,4-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-tetrahydrofuran-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in various biochemical pathways. Its chiral nature allows for specific interactions with target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-tetrahydrofuran-3,4-diamine: The enantiomer of (3R,4R)-tetrahydrofuran-3,4-diamine with opposite stereochemistry.
(3R,4R)-3,4-bis(benzyloxy)tetrahydrofuran: A derivative with benzyloxy groups instead of amine groups.
(3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl diacetate: A compound with acetyl groups replacing the amine groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two amine groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
(3R,4R)-oxolane-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJSRRUXSUNFA-IMJSIDKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-23-5 |
Source
|
Record name | (3R,4R)-Tetrahydrofuran-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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